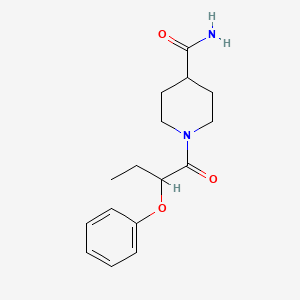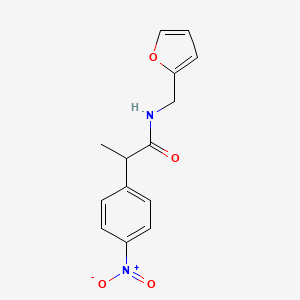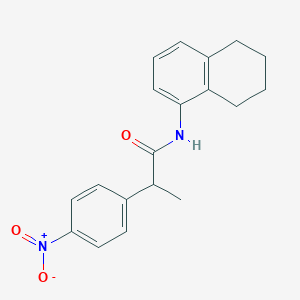
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential use in the prevention and treatment of dental caries.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is not fully understood, but it is believed to work through a combination of several mechanisms. This compound can bind to hydroxyapatite in tooth enamel and dentin, promoting remineralization and preventing demineralization. Additionally, this compound can inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the hardness and mineral content of tooth enamel and dentin, as well as reduce the permeability of dentin. Additionally, this compound can inhibit the formation of biofilms by cariogenic bacteria and reduce the production of acid by these bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of experimental settings. Additionally, this compound has been extensively studied, and its effects have been well-documented. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have different effects in vivo compared to in vitro, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of new formulations of this compound that can enhance its remineralization and antibacterial properties. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of dentin hypersensitivity and erosion. Finally, research is needed to better understand the mechanism of action of this compound and its effects in vivo.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to effectively remineralize early carious lesions and inhibit the growth of cariogenic bacteria such as Streptococcus mutans. Additionally, this compound has been investigated for its potential use in the treatment of dentin hypersensitivity and erosion.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(12-6-8-14(9-7-12)19(21)22)16(20)18-15-5-3-2-4-13(15)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRMRHOTYDXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)

![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)
![3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)

![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
